1-(2,4-二羟基-3-(三氟甲基)苯基)-2-甲基丙酮

描述

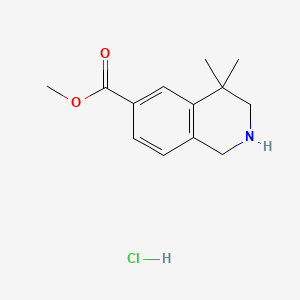

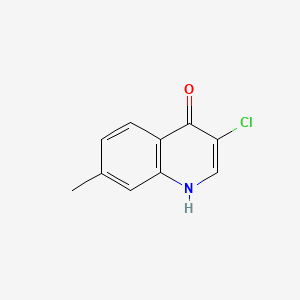

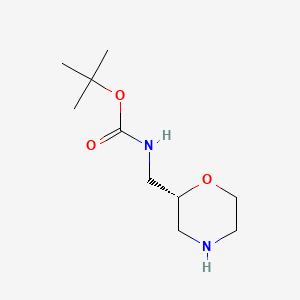

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one is a chemical compound . It is a type of chalcone, which are natural substances found in the metabolism of several botanical families . Chalcones are characterized by having an α, β-unsaturated carbonyl system, two phenol rings, and a three-carbon chain that unites them .

Synthesis Analysis

The synthesis of chalcones and their derivatives has been a topic of interest due to their potential antibacterial properties . The molecular skeletons of these compounds can be easily obtained through substitutions in the A and B rings of chalcones, in order to obtain the desired bioactivity .Molecular Structure Analysis

The structure of chalcones consists of two aromatic rings linked through a three-carbon alkenone unit . In the case of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one, it would have additional functional groups attached to the aromatic rings .Chemical Reactions Analysis

Chalcones and their derivatives have been shown to interact with various biomolecules and possess cytoprotective and modulatory properties . This makes them potentially suitable candidates for therapeutic interventions in many human ailments .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one can be found in databases like ChemicalBook . These databases provide information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties .科学研究应用

抗菌活性

化合物1-(2,4-二羟基-3-(三氟甲基)苯基)-2-甲基丙酮及其衍生物在药物化学领域显示出潜力,特别是因其抗菌特性而备受关注。对类似三氟甲基化合物的研究表明,它们对一系列革兰氏阳性和阴性细菌具有有效性。例如,从三氟甲基前体合成的某些三氟甲基吡唑显示出与商业抗生素相当的抗菌活性。这表明了1-(2,4-二羟基-3-(三氟甲基)苯基)-2-甲基丙酮衍生物在开发新的抗菌剂方面的潜力(Kumar et al., 2005)。

药物中间体

此外,类似于1-(2,4-二羟基-3-(三氟甲基)苯基)-2-甲基丙酮的含有三氟甲基基团的化合物是药物合成中至关重要的中间体。它们参与了重要药物分子的生产。例如,采用生物催化方法实现了(R)-1-[4-(三氟甲基)苯基]乙醇的对映选择性合成,这是趋化因子CCR5拮抗剂的中间体。这突显了三氟甲基化合物在合成具有治疗相关性分子方面的作用,并指向了1-(2,4-二羟基-3-(三氟甲基)苯基)-2-甲基丙酮的类似应用(Chen et al., 2019)。

未来方向

Chalcones and their derivatives are promising agents for combating the multidrug resistance of bacteria to drugs . They have great potential in medicinal chemistry as antibacterial agents . Future research could focus on further exploring the antibacterial potential of these compounds and developing them into effective therapeutic agents.

属性

IUPAC Name |

1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-5(2)9(16)6-3-4-7(15)8(10(6)17)11(12,13)14/h3-5,15,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFNJYJWOHQAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C=C1)O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696735 | |

| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dihydroxy-3-(trifluoromethyl)phenyl)-2-methylpropan-1-one | |

CAS RN |

1204737-93-8 | |

| Record name | 1-[2,4-Dihydroxy-3-(trifluoromethyl)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598772.png)